molecular formula C20H36INO2S B136745 N,N-Dimethyl-2-(4-heptylthio)-2,5-dihydroxyphenyl-3-methylbutylamine hydriodide CAS No. 129658-39-5

N,N-Dimethyl-2-(4-heptylthio)-2,5-dihydroxyphenyl-3-methylbutylamine hydriodide

Cat. No. B136745
M. Wt: 481.5 g/mol
InChI Key: OZXRTISPEXIWEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Dimethyl-2-(4-heptylthio)-2,5-dihydroxyphenyl-3-methylbutylamine hydriodide, commonly known as DMHM, is a synthetic compound that belongs to the family of phenylethylamines. DMHM is a potent and selective agonist of the trace amine-associated receptor 1 (TAAR1), which is a G protein-coupled receptor that is expressed in the central nervous system and peripheral tissues. The TAAR1 receptor has been implicated in a wide range of physiological and pathological processes, including neurotransmitter release, locomotor activity, reward, addiction, and psychiatric disorders.

Mechanism Of Action

DMHM acts as a selective and potent agonist of N,N-Dimethyl-2-(4-heptylthio)-2,5-dihydroxyphenyl-3-methylbutylamine hydriodide, which is a G protein-coupled receptor that is expressed in the central nervous system and peripheral tissues. N,N-Dimethyl-2-(4-heptylthio)-2,5-dihydroxyphenyl-3-methylbutylamine hydriodide activation by DMHM leads to the modulation of several neurotransmitter systems, including dopamine, serotonin, and norepinephrine. The exact mechanism of action of DMHM on N,N-Dimethyl-2-(4-heptylthio)-2,5-dihydroxyphenyl-3-methylbutylamine hydriodide is not fully understood, but it is thought to involve the binding of DMHM to a specific site on the receptor, leading to a conformational change that activates downstream signaling pathways.

Biochemical And Physiological Effects

DMHM has been shown to modulate several neurotransmitter systems, including dopamine, serotonin, and norepinephrine. DMHM has been shown to increase dopamine release in the striatum and prefrontal cortex, leading to increased locomotor activity and reward-related behaviors. DMHM has also been shown to decrease serotonin release in the dorsal raphe nucleus, leading to reduced anxiety-like behavior. DMHM has also been shown to increase norepinephrine release in the locus coeruleus, leading to increased arousal and attention.

Advantages And Limitations For Lab Experiments

DMHM has several advantages as a tool compound for investigating the role of N,N-Dimethyl-2-(4-heptylthio)-2,5-dihydroxyphenyl-3-methylbutylamine hydriodide in various physiological and pathological processes. DMHM is a selective and potent agonist of N,N-Dimethyl-2-(4-heptylthio)-2,5-dihydroxyphenyl-3-methylbutylamine hydriodide, which allows for the specific activation of this receptor without affecting other receptors or systems. DMHM is also stable and can be easily synthesized and purified. However, DMHM also has several limitations, including its complex synthesis method, its limited solubility in aqueous solutions, and its potential toxicity and side effects in vivo.

Future Directions

There are several future directions for research on DMHM and its role in various physiological and pathological processes. One direction is to investigate the effects of DMHM on other neurotransmitter systems, such as glutamate and GABA. Another direction is to study the effects of DMHM on neuroinflammation and neurodegeneration in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, future research could investigate the potential therapeutic applications of DMHM in the treatment of psychiatric disorders, such as depression, anxiety, and addiction.

Synthesis Methods

DMHM can be synthesized using a multi-step chemical process that involves the reaction of various reagents and solvents. The synthesis method is complex and requires specialized equipment and expertise in organic chemistry. The most common method for synthesizing DMHM involves the reaction of 2,5-dihydroxyphenylacetone with heptylthiol, followed by the reduction of the resulting intermediate with sodium borohydride, and the alkylation of the resulting amine with 3-methylbutyl iodide. The final product is obtained as a hydriodide salt that is purified by recrystallization.

Scientific Research Applications

DMHM has been extensively studied in preclinical research as a tool compound for investigating the role of N,N-Dimethyl-2-(4-heptylthio)-2,5-dihydroxyphenyl-3-methylbutylamine hydriodide in various physiological and pathological processes. DMHM has been shown to activate N,N-Dimethyl-2-(4-heptylthio)-2,5-dihydroxyphenyl-3-methylbutylamine hydriodide in vitro and in vivo, leading to the modulation of several neurotransmitter systems, including dopamine, serotonin, and norepinephrine. DMHM has also been used to study the effects of N,N-Dimethyl-2-(4-heptylthio)-2,5-dihydroxyphenyl-3-methylbutylamine hydriodide activation on locomotor activity, reward, addiction, and anxiety-like behavior in animal models.

properties

CAS RN

129658-39-5

Product Name

N,N-Dimethyl-2-(4-heptylthio)-2,5-dihydroxyphenyl-3-methylbutylamine hydriodide

Molecular Formula

C20H36INO2S

Molecular Weight

481.5 g/mol

IUPAC Name

2-[1-(dimethylamino)-3-methylbutan-2-yl]-5-heptylsulfanylbenzene-1,4-diol;hydroiodide

InChI

InChI=1S/C20H35NO2S.HI/c1-6-7-8-9-10-11-24-20-13-18(22)16(12-19(20)23)17(15(2)3)14-21(4)5;/h12-13,15,17,22-23H,6-11,14H2,1-5H3;1H

InChI Key

OZXRTISPEXIWEP-UHFFFAOYSA-N

SMILES

CCCCCCCSC1=C(C=C(C(=C1)O)C(CN(C)C)C(C)C)O.I

Canonical SMILES

CCCCCCCSC1=C(C=C(C(=C1)O)C(CN(C)C)C(C)C)O.I

synonyms

1,4-Benzenediol, 2-(1-((dimethylamino)methyl)-2-methylpropyl)-5-(hepty lthio)-, hydriodide

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.